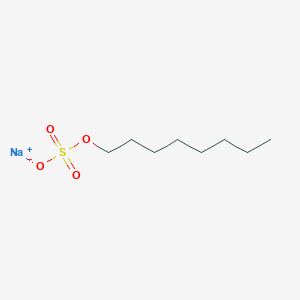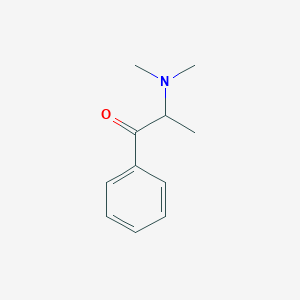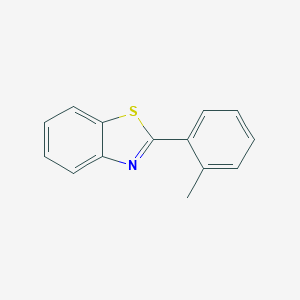![molecular formula C6H15BO3S3 B092762 TRIS[2-MERCAPTOETHYL] ORTHOBORATE CAS No. 15582-80-6](/img/structure/B92762.png)
TRIS[2-MERCAPTOETHYL] ORTHOBORATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIS[2-MERCAPTOETHYL] ORTHOBORATE, also known as this compound, is an organoboron compound with the molecular formula C6H15BO3S3. This compound is characterized by the presence of three 2-mercaptoethyl groups attached to a borate core. It is primarily used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TRIS[2-MERCAPTOETHYL] ORTHOBORATE can be synthesized through the reaction of boric acid with 2-mercaptoethanol. The reaction typically involves the following steps:
Mixing: Boric acid is mixed with 2-mercaptoethanol in a suitable solvent such as toluene.
Heating: The mixture is heated under reflux conditions to facilitate the reaction.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure tri(2-mercaptoethyl) borate.
Industrial Production Methods
In an industrial setting, the production of tri(2-mercaptoethyl) borate may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
TRIS[2-MERCAPTOETHYL] ORTHOBORATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to yield thiol derivatives.
Substitution: The mercaptoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted borate esters.
Wissenschaftliche Forschungsanwendungen
TRIS[2-MERCAPTOETHYL] ORTHOBORATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and as a protecting group for thiols.
Biology: The compound is employed in biochemical studies to investigate the interactions of boron-containing compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which tri(2-mercaptoethyl) borate exerts its effects involves the interaction of the borate core with various molecular targets. The mercaptoethyl groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The borate core can also participate in coordination chemistry, forming stable complexes with transition metals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(2,2,2-trifluoroethyl) borate: Similar in structure but with trifluoroethyl groups instead of mercaptoethyl groups.
Trimethyl borate: Contains methyl groups instead of mercaptoethyl groups.
Triethyl borate: Contains ethyl groups instead of mercaptoethyl groups.
Uniqueness
TRIS[2-MERCAPTOETHYL] ORTHOBORATE is unique due to the presence of mercaptoethyl groups, which impart distinct chemical reactivity and properties. These groups enable the compound to participate in thiol-specific reactions, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
15582-80-6 |
|---|---|
Molekularformel |
C6H15BO3S3 |
Molekulargewicht |
242.2 g/mol |
IUPAC-Name |
tris(2-sulfanylethyl) borate |
InChI |
InChI=1S/C6H15BO3S3/c11-4-1-8-7(9-2-5-12)10-3-6-13/h11-13H,1-6H2 |
InChI-Schlüssel |
WWOWUKPIQFKJRO-UHFFFAOYSA-N |
SMILES |
B(OCCS)(OCCS)OCCS |
Kanonische SMILES |
B(OCCS)(OCCS)OCCS |
Key on ui other cas no. |
15582-80-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















